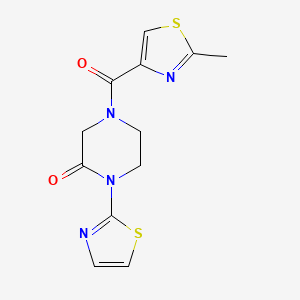
4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C12H12N4O2S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-Methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic derivative featuring a piperazine ring and thiazole moieties. This structural configuration suggests significant potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C9H10N4O2S2. The presence of nitrogen and sulfur atoms in its structure allows for various interactions with biological targets, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 246.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar thiazole and piperazine structures exhibit notable antimicrobial properties . For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions essential for microbial survival .
Case Study: A study involving thiazole derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Antifungal Activity
The compound has also been evaluated for its antifungal activity . Similar thiazole-containing compounds have shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis .
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (Jurkat) cells.
Research Findings: In vitro studies indicated that certain thiazole derivatives induced apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation . One study reported an IC50 value of <10 µM for specific analogs against MCF-7 cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The ability to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: Interaction with neurotransmitter systems or receptors involved in disease pathways.
- Induction of Apoptosis: Triggering programmed cell death in malignant cells through various signaling pathways.
特性
IUPAC Name |
4-(2-methyl-1,3-thiazole-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-8-14-9(7-20-8)11(18)15-3-4-16(10(17)6-15)12-13-2-5-19-12/h2,5,7H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGDXYSQPHZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














